molecular formula C7H8N4 B15247516 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Cat. No.: B15247516
M. Wt: 148.17 g/mol
InChI Key: QITMMEDOQIRQFM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazin-3-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the cycloaddition of pyridine N-imine with alkynes followed by condensation with hydrazine can provide access to pyrazolo[1,5-a]pyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The specific conditions and reagents used in industrial production can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups .

Scientific Research Applications

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is unique due to its specific ring fusion and the presence of an amine group, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazin-3-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3,8H2

InChI Key

QITMMEDOQIRQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CN)C=N1

Origin of Product

United States

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